molecular formula C10H13F3N4O3S B10957375 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10957375
M. Wt: 326.30 g/mol
InChI Key: XYBOZVDOAIZWSC-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl and trifluoromethyl groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C10H13F3N4O3S

Molecular Weight

326.30 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)sulfonyl-5-methyl-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C10H13F3N4O3S/c1-3-16-6-8(5-14-16)21(19,20)17-9(18,10(11,12)13)4-7(2)15-17/h5-6,18H,3-4H2,1-2H3

InChI Key

XYBOZVDOAIZWSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2C(CC(=N2)C)(C(F)(F)F)O

Origin of Product

United States

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